6-Bromo-4-hydrazinylcinnoline

Description

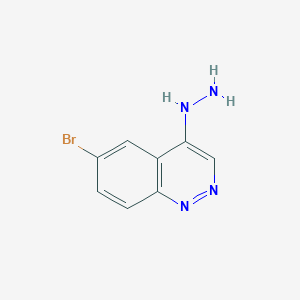

6-Bromo-4-hydrazinylcinnoline is a cinnoline derivative characterized by a bromine atom at the 6-position and a hydrazinyl (-NHNH₂) group at the 4-position. Cinnoline, a bicyclic aromatic heterocycle with two adjacent nitrogen atoms, distinguishes this compound from quinoline (one nitrogen) and indole (one nitrogen in a fused benzene-pyrrole system). The hydrazinyl group confers nucleophilic reactivity, enabling participation in condensation reactions (e.g., hydrazone formation), which are valuable in medicinal chemistry and materials science.

Properties

CAS No. |

552330-88-8 |

|---|---|

Molecular Formula |

C8H7BrN4 |

Molecular Weight |

239.07 g/mol |

IUPAC Name |

(6-bromocinnolin-4-yl)hydrazine |

InChI |

InChI=1S/C8H7BrN4/c9-5-1-2-7-6(3-5)8(12-10)4-11-13-7/h1-4H,10H2,(H,12,13) |

InChI Key |

WOPCZIIQYAXDOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN=N2)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-Bromo-4-hydrazinylcinnoline with structurally related brominated heterocycles, emphasizing substituent effects, solubility, and applications.

Table 1: Key Properties of this compound and Analogous Compounds

Key Comparisons

Core Structure Differences: Cinnoline vs. Quinoline derivatives (e.g., 6-Bromo-4-chloroquinoline ) are more commonly studied, but cinnolines may offer unique electronic profiles for catalysis or drug design. Indole Derivatives: 6-Bromo-4-methoxyindole contains a pyrrole-like NH group, enabling hydrogen bonding, whereas cinnoline lacks this feature.

Substituent Effects: Hydrazinyl (-NHNH₂): Unlike electron-withdrawing groups (e.g., -NO₂ in 4-Bromo-6-nitroquinoline ), hydrazinyl is electron-donating and nucleophilic. This group facilitates condensations (e.g., with ketones) to form hydrazones, useful in drug discovery. Chloro (-Cl): In 6-Bromo-4-chloroquinoline , chloro acts as a leaving group, enabling nucleophilic aromatic substitution. Hydrazinyl’s reactivity differs, favoring addition over substitution.

Hydrazinyl’s polarity may improve aqueous solubility. Stability: Chloro and nitro derivatives (e.g., ) are stable at room temperature, whereas hydrazinyl compounds may require refrigeration to prevent decomposition.

Applications: Research Chemicals: Most analogs (e.g., ) are labeled for research, suggesting this compound could serve as a precursor in synthetic chemistry. Medicinal Potential: Hydrazinyl’s role in Schiff base formation aligns with antimicrobial or anticancer drug development, unlike nitro or chloro analogs, which are often intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.